7,7-Dimethoxyspiro[3.3]heptan-2-amine
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Overview
Description
7,7-Dimethoxyspiro[3.3]heptan-2-amine is a unique organic compound characterized by its spirocyclic structure.
Preparation Methods
The synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
7,7-Dimethoxyspiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles such as halides or thiols.
Scientific Research Applications
7,7-Dimethoxyspiro[3.3]heptan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in catalysis studies and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxyspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
7,7-Dimethoxyspiro[3.3]heptan-2-amine can be compared with other spirocyclic amines such as 1-methoxyspiro[3.3]heptan-2-amine hydrochloride and N-substituted bicyclo-heptan-2-amines. These compounds share similar structural features but differ in their functional groups and specific applications. The unique dimethoxy substitution in this compound provides distinct chemical properties and reactivity, making it particularly useful in certain research and industrial contexts .
Properties
IUPAC Name |
7,7-dimethoxyspiro[3.3]heptan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-11-9(12-2)4-3-8(9)5-7(10)6-8/h7H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOPXZFSKCYFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC12CC(C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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